Rufast

Description

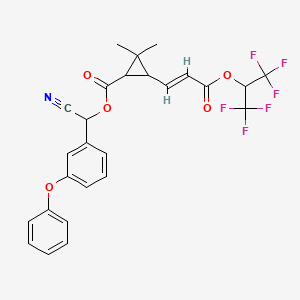

Structure

3D Structure

Properties

CAS No. |

103833-18-7 |

|---|---|

Molecular Formula |

C26H21F6NO5 |

Molecular Weight |

541.4 g/mol |

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 3-[(E)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C26H21F6NO5/c1-24(2)18(11-12-20(34)38-23(25(27,28)29)26(30,31)32)21(24)22(35)37-19(14-33)15-7-6-10-17(13-15)36-16-8-4-3-5-9-16/h3-13,18-19,21,23H,1-2H3/b12-11+ |

InChI Key |

YLFSVIMMRPNPFK-VAWYXSNFSA-N |

SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(=O)OC(C(F)(F)F)C(F)(F)F)C |

Isomeric SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C/C(=O)OC(C(F)(F)F)C(F)(F)F)C |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(=O)OC(C(F)(F)F)C(F)(F)F)C |

Appearance |

Solid powder |

Pictograms |

Irritant; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acrinathrin; Rufast; RU 38702; RU-38702; RU38702; |

Origin of Product |

United States |

Foundational & Exploratory

Rufast (Rupatadine Fumarate): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufast, with the active pharmaceutical ingredient rupatadine, is a second-generation, non-sedating antihistamine that exhibits a unique dual mechanism of action. It is a potent, long-acting antagonist of both the histamine H1 receptor and the platelet-activating factor (PAF) receptor. This dual antagonism provides a comprehensive approach to the management of allergic and inflammatory conditions, distinguishing it from other agents in its class. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacokinetics, mechanism of action, and key experimental protocols related to rupatadine.

Chemical Structure and Properties

Rupatadine is a synthetic molecule belonging to the piperidinyl-benzocycloheptapyridine class of compounds. Its chemical structure is characterized by a tricyclic benzocycloheptapyridine core linked to a piperidinylidene moiety, which in turn is N-substituted with a methyl-pyridinylmethyl group.

Table 1: Chemical Identifiers of Rupatadine

| Identifier | Value |

| IUPAC Name | 8-chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo[1][2]cyclohepta[1,2-b]pyridine |

| CAS Number | 158876-82-5 (Rupatadine); 182349-12-8 (Rupatadine Fumarate) |

| Molecular Formula | C₂₆H₂₆ClN₃ (Rupatadine); C₃₀H₃₀ClN₃O₄ (Rupatadine Fumarate) |

| Molecular Weight | 415.96 g/mol (Rupatadine); 532.03 g/mol (Rupatadine Fumarate) |

| SMILES | Clc1cc2c(cc1)C(=C3CCN(CC3)Cc4cncc(c4)C)c5ncccc5CC2 |

Table 2: Physicochemical Properties of Rupatadine Fumarate

| Property | Value |

| Melting Point | 196-201 °C |

| Solubility | Insoluble in water; Soluble in methanol and ethanol; Very slightly soluble in chloroform.[3] |

| pKa | pKa1 (pyridine in side chain): 3.45 ± 0.07pKa2 (pyridine in tricycle): 4.72 ± 0.06pKa3 (tertiary aliphatic amine): 6.75 ± 0.07[4] |

| LogP (Octanol/Water) | 5.037[4] |

Pharmacokinetic Properties (ADME)

Rupatadine is rapidly absorbed after oral administration and undergoes extensive metabolism. Its pharmacokinetic profile supports a once-daily dosing regimen.

Table 3: Pharmacokinetic Parameters of Rupatadine

| Parameter | Value |

| Absorption (Tmax) | Approximately 0.75 - 1 hour.[1] |

| Distribution | High plasma protein binding (98-99%). |

| Metabolism | Extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][5] Active metabolites, including desloratadine and its hydroxylated forms, contribute to the overall efficacy.[6] |

| Elimination Half-life | Approximately 5.9 hours in adults. |

| Excretion | Primarily eliminated in the feces (60.9%) and to a lesser extent in the urine (34.6%). |

Mechanism of Action and Signaling Pathways

Rupatadine's therapeutic effects are mediated through its potent and selective antagonism of two key receptors involved in allergic and inflammatory responses: the histamine H1 receptor and the platelet-activating factor (PAF) receptor.

Histamine H1 Receptor Antagonism

Histamine, released from mast cells upon allergen exposure, binds to H1 receptors on various cell types, leading to the classic symptoms of allergy such as itching, sneezing, rhinorrhea, and vasodilation. Rupatadine competitively binds to the H1 receptor, preventing histamine from exerting its effects.

Platelet-Activating Factor (PAF) Receptor Antagonism

PAF is a potent phospholipid mediator that plays a crucial role in inflammation, increasing vascular permeability, and inducing chemotaxis of inflammatory cells. By blocking the PAF receptor, rupatadine provides an additional anti-inflammatory effect that is not present in most other antihistamines.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of rupatadine.

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

This in vitro assay quantifies the binding affinity of rupatadine to the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of rupatadine for the human histamine H1 receptor.

Materials:

-

Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).

-

Radioligand: [³H]mepyramine.

-

Test compound: Rupatadine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membrane homogenates with a fixed concentration of [³H]mepyramine and varying concentrations of unlabeled rupatadine.

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

-

Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of rupatadine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Mast Cell Degranulation Assay

This assay measures the ability of rupatadine to inhibit the release of inflammatory mediators from mast cells upon stimulation.

Objective: To evaluate the inhibitory effect of rupatadine on PAF-induced mast cell degranulation.

Materials:

-

Human mast cell line (e.g., LAD2).

-

Stimulant: Platelet-Activating Factor (PAF).

-

Test compound: Rupatadine.

-

Buffered salt solution (e.g., Tyrode's buffer).

-

Reagents for measuring β-hexosaminidase or histamine release.

Procedure:

-

Cell Preparation: Culture and harvest human mast cells. Wash and resuspend the cells in the buffered salt solution.

-

Pre-incubation: Aliquot the cell suspension into a 96-well plate. Pre-incubate the cells with varying concentrations of rupatadine or a vehicle control for a defined period (e.g., 30 minutes) at 37°C.

-

Stimulation: Add PAF to the wells to stimulate degranulation and incubate for a further 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by placing the plate on ice.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Quantification:

-

β-hexosaminidase assay: Transfer the supernatant to a new plate and add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). After incubation, add a stop solution and measure the absorbance at 405 nm.

-

Histamine assay: Measure the histamine concentration in the supernatant using a commercially available ELISA kit.

-

-

Data Analysis: Calculate the percentage of mediator release relative to a positive control (total cell lysis) and a negative control (unstimulated cells). Determine the IC₅₀ value for rupatadine's inhibition of degranulation.

Clinical Trial Protocol for Chronic Urticaria

This section outlines a typical clinical trial design to evaluate the efficacy and safety of rupatadine in patients with chronic urticaria.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:

-

Inclusion Criteria: Adults with a diagnosis of chronic idiopathic (spontaneous) urticaria for at least 6 weeks, with a minimum baseline Urticaria Activity Score (UAS7) of a certain threshold (e.g., ≥ 16).

-

Exclusion Criteria: Identifiable cause of urticaria, use of prohibited medications within a specified washout period.

Treatment:

-

Patients are randomized to receive either rupatadine (e.g., 10 mg or 20 mg) or a matching placebo, administered orally once daily for a specified duration (e.g., 4-6 weeks).

Efficacy Endpoints:

-

Primary Endpoint: Change from baseline in the weekly Urticaria Activity Score (UAS7). The UAS7 is a patient-reported outcome that assesses the severity of wheals and pruritus over 7 days.

-

Secondary Endpoints: Change in individual components of the UAS7 (wheal score and pruritus score), patient's global assessment of efficacy, and quality of life questionnaires.

Safety Assessments:

-

Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

Statistical Analysis:

-

The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population.

-

An analysis of covariance (ANCOVA) model may be used to compare the change from baseline in UAS7 between the treatment groups, with baseline UAS7 as a covariate.

Conclusion

Rupatadine is a well-characterized second-generation antihistamine with a distinctive dual mechanism of action, targeting both histamine H1 and PAF receptors. Its favorable pharmacokinetic profile and demonstrated efficacy and safety in preclinical and clinical studies make it a valuable therapeutic option for the management of allergic rhinitis and chronic urticaria. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of rupatadine and similar compounds in the field of allergy and inflammation research.

References

- 1. Spontaneous chronic urticaria clinical trial. Clínica U. Navarra. [cun.es]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 5. benchchem.com [benchchem.com]

- 6. Rupatadine 10 mg and cetirizine 10 mg in seasonal allergic rhinitis: a randomised, double-blind parallel study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Rufast (Rupatadine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanism of action of Rufast, the brand name for the second-generation antihistamine, rupatadine. The document synthesizes findings from preclinical and clinical research to elucidate its dual antagonism of histamine H1 and platelet-activating factor (PAF) receptors, alongside its broader anti-inflammatory properties.

Core Mechanism of Action: Dual Antagonism

Rupatadine distinguishes itself from other antihistamines through its dual mechanism of action, functioning as a potent and selective antagonist for both histamine H1 receptors and platelet-activating factor (PAF) receptors.[1][2][3][4][5][[“]][7] This dual activity provides a broader spectrum of anti-allergic and anti-inflammatory effects compared to single-mechanism antihistamines.

1.1. Histamine H1 Receptor Antagonism

Rupatadine is a potent, selective, and long-acting antagonist of the histamine H1 receptor.[1][3][8] It competitively and reversibly binds to H1 receptors, preventing histamine from initiating the signaling cascade that leads to the classic symptoms of allergic reactions, such as itching, swelling, vasodilation, and increased mucus production.[9] The antihistaminic properties of rupatadine are comparable to or higher than those of loratadine.[3] One of the active metabolites of rupatadine is desloratadine, which also contributes to its prolonged antihistaminic effect.[10][11]

1.2. Platelet-Activating Factor (PAF) Receptor Antagonism

In addition to its antihistaminic activity, rupatadine is a potent antagonist of the platelet-activating factor (PAF) receptor.[1][2][3][4] PAF is a potent phospholipid mediator involved in various inflammatory and allergic processes, including increasing vascular permeability, bronchoconstriction, and chemotaxis.[5] By blocking the PAF receptor, rupatadine mitigates these effects, contributing significantly to its efficacy in treating allergic conditions.[11] The anti-PAF activity of rupatadine is notably higher than that of other antihistamines like loratadine, cetirizine, and fexofenadine.[10]

Anti-inflammatory Properties

Beyond its receptor antagonism, rupatadine exhibits a range of anti-inflammatory effects that contribute to its therapeutic profile. These properties are particularly relevant in the late phase of allergic reactions.

2.1. Inhibition of Mast Cell Degranulation

Rupatadine has been shown to inhibit the degranulation of mast cells induced by both immunological and non-immunological stimuli.[2] This stabilization of mast cells prevents the release of pre-formed mediators like histamine and newly synthesized inflammatory molecules.[12] Specifically, rupatadine inhibits PAF-induced mast cell degranulation.[13]

2.2. Modulation of Cytokine Release

Rupatadine can inhibit the release of several pro-inflammatory cytokines from mast cells and monocytes.[5] Studies have demonstrated its ability to reduce the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[2][10][14][15][16] This cytokine modulation is thought to be mediated, at least in part, by the inhibition of the NF-κB signaling pathway.[10]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological activity of rupatadine from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity and Antagonist Potency of Rupatadine

| Parameter | Receptor/Assay | Species/System | Value | Reference |

| Ki (app) | [3H]-pyrilamine binding to H1 receptors | Guinea Pig Cerebellum Membranes | 0.10 µM | [3][17] |

| pKi | Human H1 Receptor | Recombinant HEK293T cells | 8.4 ± 0.1 | [18] |

| pA2 | Histamine-induced guinea pig ileum contraction | Guinea Pig | 9.29 ± 0.06 | [3] |

| Ki (app) | [3H]WEB-2086 binding to PAF receptors | Rabbit Platelet Membranes | 0.55 µM | [3][17] |

| IC50 | PAF-induced platelet aggregation | Human Platelet-Rich Plasma | 0.68 µM | [2][3] |

| pA2 | PAF-induced platelet aggregation | Washed Rabbit Platelets | 6.68 ± 0.08 | [3] |

Table 2: In Vitro Inhibition of Mediator Release by Rupatadine

| Mediator | Cell Type | Stimulus | Rupatadine Concentration | % Inhibition | Reference |

| Histamine | LAD2 human mast cells | Substance P | 10-50 µM | 88% | [14][15] |

| IL-6 | HMC-1 human mast cells | IL-1 | 10-50 µM | 80% | [14][15][16] |

| IL-8 | LAD2 human mast cells | Substance P | 10-50 µM | 80% | [14][15][16] |

| TNF-α | Human mast cells and monocytes | - | - | Inhibition observed | [2][5] |

| VEGF | LAD2 human mast cells | Substance P | 10-50 µM | 73% | [14][15][16] |

| β-hexosaminidase | LAD2 human mast cells | PAF | 5 and 10 µM | Inhibition observed | [13] |

Table 3: In Vivo Inhibitory Doses (ID50) of Rupatadine

| Effect | Animal Model | Route of Administration | ID50 | Reference |

| Histamine-induced hypotension | Rat | i.v. | 1.4 mg/kg | [3][17] |

| PAF-induced hypotension | Rat | i.v. | 0.44 mg/kg | [3][17] |

| Histamine-induced bronchoconstriction | Guinea Pig | i.v. | 113 µg/kg | [3][17] |

| PAF-induced bronchoconstriction | Guinea Pig | i.v. | 9.6 µg/kg | [3][17] |

| PAF-induced mortality | Mouse | i.v. | 0.31 mg/kg | [3] |

| PAF-induced mortality | Mouse | p.o. | 3.0 mg/kg | [3] |

Experimental Protocols

This section outlines the generalized methodologies for key experiments used to characterize the mechanism of action of rupatadine, as synthesized from the available literature.

4.1. Radioligand Binding Assays for Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of rupatadine for histamine H1 and PAF receptors.

-

Methodology:

-

Membrane Preparation: Membranes from tissues or cells expressing the target receptor (e.g., guinea pig cerebellum for H1 receptors, rabbit platelets for PAF receptors) are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]-pyrilamine for H1, [3H]WEB-2086 for PAF) and varying concentrations of rupatadine in a suitable buffer.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of rupatadine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

4.2. In Vitro Mast Cell Degranulation and Mediator Release Assays

-

Objective: To assess the inhibitory effect of rupatadine on the release of histamine and other inflammatory mediators from mast cells.

-

Methodology:

-

Cell Culture: Human mast cell lines (e.g., HMC-1, LAD2) or primary human mast cells are cultured under appropriate conditions.

-

Pre-incubation: The cells are pre-incubated with various concentrations of rupatadine for a specified period (e.g., 10 minutes to 24 hours).

-

Stimulation: The mast cells are then stimulated with an appropriate agonist (e.g., substance P, PAF, IgE/anti-IgE) to induce degranulation and mediator release.

-

Sample Collection: The cell supernatant is collected after a defined incubation period.

-

Mediator Quantification: The concentration of released mediators (e.g., histamine, β-hexosaminidase, cytokines) in the supernatant is measured using specific assays such as ELISA or microbead arrays.

-

Data Analysis: The percentage of inhibition of mediator release by rupatadine is calculated relative to the control (stimulated cells without rupatadine).

-

4.3. In Vivo Models of Allergic and Inflammatory Responses

-

Objective: To evaluate the in vivo efficacy of rupatadine in blocking histamine- and PAF-induced physiological effects.

-

Methodology:

-

Animal Models: Various animal models are used, such as rats for hypotension studies and guinea pigs for bronchoconstriction models.

-

Drug Administration: Rupatadine is administered to the animals via the desired route (e.g., intravenous, oral) at different doses.

-

Induction of Response: After a specified time, a physiological response is induced by administering histamine or PAF.

-

Measurement of Effect: The physiological parameter of interest (e.g., blood pressure, airway resistance) is measured.

-

Data Analysis: The dose of rupatadine that produces 50% inhibition of the induced response (ID50) is determined.

-

Visualizations

5.1. Signaling Pathways of this compound (Rupatadine) Action

Caption: Dual mechanism of this compound (Rupatadine) action.

5.2. Experimental Workflow for Mast Cell Degranulation Assay

Caption: Workflow for in vitro mast cell degranulation assay.

5.3. Logical Relationship of this compound's Dual Mechanism

Caption: Contribution of this compound's mechanisms to therapeutic efficacy.

References

- 1. Rupatadine: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rupatadine: pharmacological profile and its use in the treatment of allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orlpedia.gr [orlpedia.gr]

- 6. consensus.app [consensus.app]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological profile, efficacy and safety of rupatadine in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]

- 10. Review paper Rupatadine: a novel second-generation antihistamine [termedia.pl]

- 11. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of Rupatadine on Platelet- Activating Factor-Induced Human Mast Cell Degranulation Compared With Desloratadine and Levocetirizine (The MASPAF Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rupatadine inhibits proinflammatory mediator secretion from human mast cells triggered by different stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. karger.com [karger.com]

- 17. researchgate.net [researchgate.net]

- 18. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Rufinamide

This technical guide provides a comprehensive overview of the synthetic pathways and purification methodologies for Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide), an anticonvulsant drug primarily used in the treatment of Lennox-Gastaut syndrome. The document details various synthetic strategies, from traditional batch processes to modern continuous flow and mechanochemical methods, and outlines robust purification techniques to achieve high-purity crystalline forms of the active pharmaceutical ingredient (API).

Synthesis of Rufinamide

The core structure of Rufinamide, a 1,2,3-triazole derivative, is most commonly synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. Various modifications to this fundamental approach have been developed to improve yield, safety, regioselectivity, and environmental footprint.

1.1. Key Synthetic Strategies

Several routes to Rufinamide have been established, primarily differing in the choice of starting materials, catalysts, and process technology. The central reaction involves the formation of the triazole ring by reacting 2,6-difluorobenzyl azide with a three-carbon dipolarophile.

-

Conventional Batch Synthesis: Early methods involved the reaction of 2,6-difluorobenzyl azide with propiolic acid or its esters, often requiring multiple steps, isolation of intermediates, and the use of organic solvents.[1][2] These processes could lead to the formation of undesired 1,5-disubstituted triazole isomers and presented challenges in handling organic azides in large quantities.[3]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): To address issues of regioselectivity, copper-catalyzed "click chemistry" methods have been employed.[1][3] The use of a Cu(I) catalyst ensures the exclusive formation of the desired 1,4-disubstituted triazole isomer, significantly simplifying purification.[1]

-

Continuous Flow Synthesis: Modern approaches utilize continuous flow technology to enhance safety and efficiency.[3][4] This method allows for the in situ generation and immediate consumption of the potentially hazardous 2,6-difluorobenzyl azide, minimizing risks associated with its accumulation.[4] Flow processes offer excellent control over reaction parameters, leading to high yields and purity in significantly reduced reaction times.[3][4]

-

Mechanochemical Synthesis: A solvent-free, environmentally friendly approach involves the use of ball milling.[5] This mechanochemical method can be performed as a one-pot, sequential multi-component reaction, reducing waste and simplifying the overall process.[5]

Below is a general workflow for the synthesis of Rufinamide, highlighting the key transformations.

1.2. Experimental Protocols

Protocol 1: Continuous Flow Synthesis [4]

This process involves three sequential steps performed in a continuous flow reactor system.

-

Azide Formation: A solution of 2,6-difluorobenzyl bromide (1 M in DMSO) is mixed with a solution of sodium azide (0.5 M in DMSO). The mixture is passed through a reactor coil at a controlled temperature to produce 2,6-difluorobenzyl azide.

-

Propiolamide Formation: In a parallel stream, methyl propiolate is reacted with ammonium hydroxide to generate propiolamide in-situ.

-

Cycloaddition: The two streams containing the azide and propiolamide are combined and passed through a heated copper tube reactor. The copper tubing itself catalyzes the [3+2] Huisgen cycloaddition.

-

Workup: The output stream is diluted with water to precipitate the crude Rufinamide, which is then collected by filtration.

Protocol 2: One-Pot Batch Synthesis [1][2]

This method simplifies the process by avoiding the isolation of the azide intermediate.

-

Azidation: 2,6-difluorobenzyl halide is reacted with sodium azide in water at approximately 70°C for up to 30 hours.

-

Cycloaddition: After the formation of the azide is confirmed, methyl propiolate is added directly to the reaction mixture. The temperature is maintained at around 60°C for 3-4 hours.

-

Amidation: Without isolating the resulting triazole ester, an aqueous ammonia solution (e.g., 25%) is added dropwise, and the mixture is heated to about 75°C for 4-5 hours to yield Rufinamide.

-

Isolation: The mixture is cooled, and the precipitated solid is filtered, washed with water, and dried.

1.3. Data Presentation: Synthesis Yields

The efficiency of Rufinamide synthesis varies significantly with the chosen methodology. Continuous flow processes have demonstrated superior yields and productivity compared to traditional batch methods.

| Synthesis Method | Key Reagents | Catalyst | Overall Yield | Purity (by HPLC) | Reference |

| Continuous Flow | 2,6-Difluorobenzyl Bromide, Methyl Propiolate, NH4OH | Copper Tubing | 92% (isolated) | 98% | [4] |

| One-Pot Batch | 2,6-Difluorobenzyl Halide, Methyl Propiolate, Aq. NH3 | None (Thermal) | ~60% | Not specified | [1] |

| CuAAC Batch | 2,6-Difluorobenzyl Bromide, Propiolamide | [Cu(phen)(PPh3)2]NO3 | 95% | Not specified | [6] |

| Mechanochemical | 2,6-Difluorobenzyl Bromide, Methyl Propiolate, Ca3N2 | Copper Powder | Good (unspecified) | Not specified | [5] |

Purification of Rufinamide

Achieving high purity is critical for any API. For Rufinamide, the primary purification method is recrystallization, which effectively removes process-related impurities and unreacted starting materials.

2.1. Common Impurities

Impurities in Rufinamide can originate from starting materials, side reactions, or degradation.[7] Common impurities include:

-

Unreacted 2,6-difluorobenzyl azide.

-

The undesired 1,5-regioisomer of the triazole.

-

Residual starting materials and solvents (e.g., DMSO, acetic acid).[7][8]

-

Degradation products resulting from hydrolysis or oxidation.[7]

The purification process is designed to remove these contaminants to meet stringent pharmaceutical standards.

2.2. Experimental Protocol: Recrystallization from Acetic Acid

This protocol is highly effective for obtaining Rufinamide as crystalline Form A with purity exceeding 99.95%.[8][9]

-

Suspension: Suspend crude Rufinamide in glacial acetic acid. A typical ratio is 10 grams of crude product to 80 mL of acetic acid.[9]

-

Dissolution: Heat the mixture to 90-95°C with stirring until all solids have completely dissolved.[9]

-

Crystallization: Slowly cool the solution to 15-20°C over a period of 5-6 hours. This slow cooling process is crucial for the formation of well-defined crystals and ensures high purity.[9]

-

Enhanced Precipitation (Optional): Add water (e.g., 40 mL) to the cooled mixture and continue stirring for at least one hour to maximize the precipitation of the product.[9]

-

Recovery: Collect the solid product by filtration (e.g., using a Büchner funnel) or centrifugation.[9]

-

Drying: Dry the purified product in a vacuum oven at approximately 60-75°C for 12-16 hours to remove residual solvents.[9]

2.3. Data Presentation: Purification Efficiency

Recrystallization from acetic acid is a robust method for achieving pharmaceutical-grade Rufinamide.

| Purification Step | Starting Material | Key Parameters | Resulting Purity (HPLC) | Yield | Reference |

| Recrystallization | Crude Rufinamide | Solvent: Acetic AcidCooling: 95°C to 15-20°C over 5-6h | > 99.95% | 84.5 - 91% | [9] |

2.4. Analytical Characterization

The purity and identity of the final Rufinamide product are confirmed using a variety of analytical techniques, including:

-

High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying impurities.[7][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[4][7]

-

Mass Spectrometry (MS): To verify the molecular weight.[7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. CN109438374B - Continuous synthesis method of rufinamide - Google Patents [patents.google.com]

- 7. veeprho.com [veeprho.com]

- 8. benchchem.com [benchchem.com]

- 9. EP2518057A1 - Process for the purification of rufinamide - Google Patents [patents.google.com]

- 10. uspnf.com [uspnf.com]

The Dual Antagonist Rufast (Rupatadine): A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rufast, the brand name for the second-generation antihistamine Rupatadine, exhibits a unique dual mechanism of action by potently antagonizing both histamine H1 and Platelet-Activating Factor (PAF) receptors. This dual activity contributes to its broad efficacy in managing allergic rhinitis and urticaria. This technical guide provides an in-depth overview of the biological activity of Rupatadine, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.

Introduction

Rupatadine is a selective, long-acting antagonist with a well-established safety and efficacy profile.[1] Its ability to inhibit the action of two key mediators in the allergic cascade, histamine and PAF, distinguishes it from other antihistamines and underlies its comprehensive anti-inflammatory and anti-allergic properties.[1] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the pharmacological characteristics of Rupatadine.

Quantitative Biological Activity Data

The biological activity of Rupatadine has been quantified through various in vitro and ex vivo assays. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) that define its potency against histamine H1 and PAF receptors, as well as its effects on downstream cellular responses.

Table 1: Receptor Binding Affinity of Rupatadine

| Target Receptor | Ligand | Ki (nM) | Source |

| Histamine H1 Receptor | [3H]-Pyrilamine | 102 | [2] |

| Platelet-Activating Factor (PAF) Receptor | [3H]-WEB-2086 | 550 | [3] |

Table 2: Functional Inhibitory Activity of Rupatadine

| Assay | Stimulus | IC50 (µM) | Source |

| PAF-induced platelet aggregation (human platelet-rich plasma) | PAF | 0.68 | [3] |

| PAF-induced platelet aggregation (washed rabbit platelets) | PAF | 0.20 | [4] |

| Histamine-induced IL-6 release (HUVEC) | Histamine | Lower than desloratadine, levocetirizine, and fexofenadine | [4] |

| Histamine-induced IL-8 release (HUVEC) | Histamine | Lower than desloratadine, levocetirizine, and fexofenadine | [4] |

Table 3: Inhibition of Mast Cell Degranulation by Rupatadine

| Cell Line | Stimulus | Rupatadine Concentration (µM) | % Inhibition of β-hexosaminidase release | Source |

| LAD2 | PAF | 5 | 40% | [5] |

| LAD2 | PAF | 10 | 53% | [5] |

| LAD2 | PAF | 25 | 46% | [5] |

Signaling Pathways and Mechanism of Action

Rupatadine exerts its therapeutic effects by competitively binding to and inhibiting the H1 and PAF receptors. This dual antagonism blocks the downstream signaling cascades initiated by histamine and PAF, which are central to the pathophysiology of allergic reactions.

-

Histamine H1 Receptor Antagonism: By blocking the H1 receptor, Rupatadine prevents histamine from inducing symptoms such as pruritus, vasodilation, and increased vascular permeability.

-

Platelet-Activating Factor (PAF) Receptor Antagonism: Inhibition of the PAF receptor by Rupatadine mitigates PAF-induced bronchoconstriction, platelet aggregation, and inflammation.

The following diagram illustrates the dual antagonistic action of Rupatadine on the signaling pathways of the H1 and PAF receptors.

References

Rufast solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of Rupatadine Fumarate

Introduction

Rupatadine fumarate, a second-generation antihistamine and platelet-activating factor (PAF) antagonist, is the active pharmaceutical ingredient in the allergy medication Rufast.[1][2][3] This technical guide provides a comprehensive overview of the solubility and stability of rupatadine fumarate, intended for researchers, scientists, and professionals in drug development. The information is compiled from various analytical studies and is presented to facilitate formulation development and ensure drug product quality.

Physicochemical Properties

Rupatadine fumarate is chemically designated as 8-chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo[4][5]cyclohepta[1,2-b]pyridine, (2E)-2-butenedioate.[1] It is supplied as a white to beige crystalline solid or powder.[1][6]

| Property | Value |

| Molecular Formula | C₂₆H₂₆ClN₃ • C₄H₄O₄ |

| Molecular Weight | 532.0 g/mol |

| CAS Number | 182349-12-8 |

Solubility Profile

Rupatadine fumarate exhibits varying solubility in different solvents, a critical factor for its formulation and bioavailability. It is generally described as insoluble in water and very slightly soluble in chloroform, while being soluble in methanol and ethanol.[7]

Aqueous Solubility

The aqueous solubility of rupatadine fumarate is low and pH-dependent.

| Solvent/Condition | Solubility |

| Water | 2.9 g/L |

| Water (pH 3.0 to 7.0) | 0.82 mg/mL to 1.39 mg/mL |

| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL |

A patent for a liquid formulation of rupatadine fumarate determined its solubility in water to be 2.9 g/L.[2][8] Another source indicates that the solubility of rupatadine (as the free base) in water ranges from 1.39 mg/mL to 0.82 mg/mL between pH 3.0 and 7.0.[2][3][8][9]

Organic Solvent Solubility

Rupatadine fumarate is more soluble in organic solvents.

| Solvent | Solubility |

| DMSO | ~1 mg/mL to 2 mg/mL |

| Dimethylformamide (DMF) | ~1 mg/mL |

| Warm Ethanol | > 12.6 mg/mL |

For maximal solubility in aqueous buffers, it is recommended to first dissolve rupatadine fumarate in DMSO and then dilute with the chosen aqueous buffer.[1] It is also noted that aqueous solutions of rupatadine fumarate are not recommended to be stored for more than one day.[1]

Stability Profile

The stability of rupatadine fumarate has been extensively studied under various stress conditions as per the International Conference on Harmonization (ICH) guidelines. These studies are crucial for determining the intrinsic stability of the molecule and for developing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated storage to identify potential degradation products. Rupatadine fumarate has been found to be most susceptible to oxidative degradation.

| Stress Condition | Extent of Degradation | Primary Degradation Product(s) |

| Oxidative (e.g., H₂O₂) | Significant (~12%) | Rupatadine N-oxide |

| Acidic Hydrolysis (e.g., HCl) | Slight to tolerant | - |

| Alkaline Hydrolysis (e.g., NaOH) | Slight to tolerant | - |

| Hydrolytic (Water) | Slight | - |

| Thermal (Dry Heat) | Slight | - |

| Photolytic (UV/Light Exposure) | Slight | - |

Multiple studies have consistently shown that rupatadine fumarate degrades significantly under oxidative stress, while showing only slight degradation under acidic, basic, hydrolytic, thermal, and photolytic conditions.[4][10][11][12][13] The primary product of oxidative degradation has been identified as Rupatadine N-oxide.[11][14]

Storage and Handling Recommendations

Based on its stability profile, the following storage conditions are recommended:

-

Solid Form: The solid (neat) form of rupatadine fumarate should be stored at -20°C for long-term stability, where it is expected to be stable for at least four years.[1][11] For short-term transport, room temperature or shipping with blue ice is acceptable.[11] Commercial products are typically stored below 25°C and protected from light.[15]

-

In Solution: Stock solutions require more stringent storage to minimize degradation. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[11]

Experimental Protocols

The determination of rupatadine fumarate's solubility and stability primarily relies on validated chromatographic methods.

Solubility Determination Protocol

A general procedure for determining the aqueous solubility of rupatadine fumarate is as follows:

-

Add an excess amount of rupatadine fumarate (e.g., 25 g/L) to the solvent (e.g., water or a buffer of known pH).

-

Stir the resulting suspension for an extended period (e.g., 16-24 hours) to ensure equilibrium is reached.

-

Filter the solution to remove any undissolved solid.

-

Determine the concentration of rupatadine in the filtrate using a validated analytical method, such as RP-HPLC.

This protocol is adapted from a patent describing the development of liquid formulations of rupatadine fumarate.[2][8]

Stability-Indicating HPLC Method Protocol

A common experimental setup for a stability-indicating RP-HPLC method is outlined below. This method is capable of separating rupatadine from its degradation products.

-

Column: Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A gradient mixture of an acetate buffer (pH 6.0) and methanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 50°C.

-

Detection Wavelength: 264 nm.

-

Diluent: A mixture of water and methanol.

This method has been shown to effectively separate rupatadine from its known impurities and degradation products within a 15-minute runtime.[4][10][12]

Visualizations

Rupatadine's Dual Mechanism of Action

Rupatadine functions as both an antagonist of histamine H1 receptors and platelet-activating factor (PAF) receptors, contributing to its anti-allergic effects.[1][2][3]

Caption: Dual antagonism of histamine H1 and PAF receptors by rupatadine.

Forced Degradation Experimental Workflow

The process of evaluating the stability of rupatadine fumarate through forced degradation studies is a systematic workflow.

Caption: Workflow for forced degradation studies of rupatadine fumarate.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. WO2012001093A2 - Liquid formulations of rupatadine fumarate - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. mdpi.com [mdpi.com]

- 5. apexbt.com [apexbt.com]

- 6. Rupatadine fumarate ≥98% (HPLC) | 182349-12-8 [sigmaaldrich.com]

- 7. rjpbcs.com [rjpbcs.com]

- 8. EP2402012B1 - Liquid formulations of rupatadine fumarate - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. africaresearchconnects.com [africaresearchconnects.com]

- 15. tga.gov.au [tga.gov.au]

Safety and toxicity profile of Rufast

An extensive search for a compound or drug named "Rufast" has yielded no specific results in publicly available scientific and medical databases. This suggests that "this compound" may be:

-

A highly novel or internal research compound not yet disclosed in public literature.

-

A brand name specific to a limited geographical region.

-

An incorrect or alternative spelling of a different substance.

Without a definitive identification of the substance referred to as "this compound," it is not possible to provide an in-depth technical guide on its safety and toxicity profile. Accurate data on experimental protocols, signaling pathways, and quantitative safety margins are contingent on the correct identification of the compound .

We recommend verifying the spelling and any alternative nomenclature for the substance of interest. Upon receiving a correct identifier, a comprehensive technical report can be compiled.

Rufast (Rupatadine): A Technical Guide for Researchers

An In-depth Examination of the Dual Histamine H1 and Platelet-Activating Factor Receptor Antagonist

Abstract

Rufast, with the active ingredient Rupatadine, is a second-generation, non-sedating antihistamine distinguished by its dual mechanism of action, involving the potent and selective antagonism of both histamine H1 receptors and platelet-activating factor (PAF) receptors.[1][2][3][4] This technical guide provides a comprehensive overview of Rupatadine, including its chemical identity, pharmacological profile, and the experimental basis for its therapeutic effects in allergic conditions such as allergic rhinitis and chronic urticaria.[1][5][6][7] Detailed experimental protocols, quantitative data from key studies, and a visualization of its signaling pathway are presented to support researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The active ingredient in this compound is Rupatadine. For research and development purposes, it is often used in its fumarate salt form, Rupatadine Fumarate.

| Identifier | Rupatadine | Rupatadine Fumarate |

| CAS Number | 158876-82-5[2][8] | 182349-12-8[9][10] |

| Molecular Formula | C26H26ClN3[2][8] | C30H30ClN3O4[9][10] |

| Molecular Weight | 415.96 g/mol [8] | 532.03 g/mol [10] |

Pharmacology and Mechanism of Action

Rupatadine exerts its anti-allergic and anti-inflammatory effects through a dual antagonism of histamine H1 and PAF receptors.[1][3][11][12] This dual action provides a more comprehensive blockade of the allergic cascade compared to traditional antihistamines that only target the H1 receptor.[3]

2.1. Histamine H1 Receptor Antagonism

During an allergic reaction, histamine is released from mast cells and binds to H1 receptors, leading to symptoms like itching, vasodilation, and increased vascular permeability.[3] Rupatadine is a selective and potent antagonist of the H1 receptor, effectively blocking these downstream effects.[1][3]

2.2. Platelet-Activating Factor (PAF) Receptor Antagonism

PAF is a potent inflammatory phospholipid mediator that contributes to bronchoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells.[3][12][13] By antagonizing the PAF receptor, Rupatadine mitigates these inflammatory processes, which is particularly beneficial in the late-phase allergic response.[1][3]

2.3. Anti-inflammatory Properties

Beyond its receptor antagonism, Rupatadine has demonstrated additional anti-inflammatory effects, including the inhibition of mast cell degranulation and the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[1][4][8][13][14]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies that characterize the pharmacological profile of Rupatadine.

Table 1: Receptor Binding Affinity and In Vitro Activity

| Parameter | Value | Species/System | Reference |

| H1 Receptor Binding (Ki) | 102 nM | Guinea Pig Cerebellum | [1] |

| PAF Receptor Binding (Ki(app)) | 0.55 µM | Rabbit Platelet Membranes | [9] |

| Histamine-induced Guinea Pig Ileum Contraction (pA2) | 9.29 ± 0.06 | Guinea Pig | [9] |

| PAF-induced Platelet Aggregation in Washed Rabbit Platelets (pA2) | 6.68 ± 0.08 | Rabbit | [9] |

| PAF-induced Platelet Aggregation in Human Platelet-Rich Plasma (IC50) | 0.68 µM | Human | [9] |

Table 2: In Vivo Efficacy

| Model | Parameter | Value | Species | Reference |

| Histamine-induced Hypotension | ID50 | 1.4 mg/kg i.v. | Rat | [9] |

| PAF-induced Hypotension | ID50 | 0.44 mg/kg i.v. | Rat | [9] |

| Histamine-induced Bronchoconstriction | ID50 | 113 µg/kg i.v. | Guinea Pig | [9] |

| PAF-induced Bronchoconstriction | ID50 | 9.6 µg/kg i.v. | Guinea Pig | [9] |

| PAF-induced Mortality | ID50 | 0.31 mg/kg i.v. | Mouse | [9] |

| PAF-induced Mortality | ID50 | 3.0 mg/kg p.o. | Mouse | [9] |

Experimental Protocols

The following are descriptions of key experimental methodologies used to evaluate the efficacy and mechanism of action of Rupatadine.

4.1. In Vitro Inhibition of Mast Cell Mediator Release

-

Objective: To assess the inhibitory effect of Rupatadine on the release of pro-inflammatory mediators from human mast cells.

-

Methodology:

-

Human mast cell lines (e.g., HMC-1, LAD2) or human cord blood-derived cultured mast cells are utilized.[8][14]

-

Cells are pre-incubated with varying concentrations of Rupatadine (e.g., 1-50 µM) for a specified duration (e.g., 10 minutes to 24 hours).[8][14]

-

Mast cell degranulation and mediator release are stimulated using various triggers such as Interleukin-1 (IL-1), Substance P, or IgE/anti-IgE.[8]

-

The supernatant is collected, and the concentrations of released mediators (e.g., histamine, IL-6, IL-8, TNF-α, vascular endothelial growth factor) are quantified using ELISA or microbead arrays.[8][14]

-

-

Key Findings: Rupatadine has been shown to significantly inhibit the release of histamine and various cytokines from human mast cells in response to allergic and inflammatory stimuli.[8][14]

4.2. In Vivo Models of Allergic Inflammation

-

Objective: To evaluate the in vivo efficacy of Rupatadine in animal models of allergic reactions.

-

Methodology:

-

Animal models such as sensitized guinea pigs, rats, or mice are used.

-

Rupatadine is administered intravenously (i.v.) or orally (p.o.) at various doses.

-

Allergic responses are induced by challenging the animals with histamine or PAF.

-

Endpoints measured include bronchoconstriction, hypotension, and mortality.[9]

-

-

Key Findings: Rupatadine effectively blocks histamine- and PAF-induced effects in a dose-dependent manner in various animal models.[9]

4.3. Clinical Trials in Allergic Rhinitis and Chronic Urticaria

-

Objective: To assess the efficacy and safety of Rupatadine in human subjects with allergic conditions.

-

Methodology:

-

Randomized, double-blind, placebo-controlled studies are conducted in patients with seasonal or perennial allergic rhinitis or chronic urticaria.[1]

-

Patients are administered Rupatadine (typically 10 mg once daily) or a comparator drug (e.g., loratadine, cetirizine) or placebo.[1][7]

-

Efficacy is evaluated based on the reduction in total symptom scores, including nasal and non-nasal symptoms for allergic rhinitis, and the number and intensity of wheals and pruritus for urticaria.[1][7]

-

Safety and tolerability are monitored throughout the study.

-

-

Key Findings: Clinical trials have consistently demonstrated that Rupatadine is an effective and well-tolerated treatment for allergic rhinitis and chronic urticaria, with a rapid onset of action.[1][5][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Rupatadine and a typical experimental workflow for its evaluation.

References

- 1. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rupatadine: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]

- 4. Rupatadine - Wikipedia [en.wikipedia.org]

- 5. Rupatadine in allergic rhinitis and chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. tandfonline.com [tandfonline.com]

- 8. Rupatadine inhibits proinflammatory mediator secretion from human mast cells triggered by different stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dustri.com [dustri.com]

- 11. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. orlpedia.gr [orlpedia.gr]

- 13. Rupa | 10 mg | Tablet | রুপা ১০ মি.গ্রা. ট্যাবলেট | Aristopharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 14. researchgate.net [researchgate.net]

Unlocking the Research Potential of Rufast (Rupatadine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rufast, the brand name for the second-generation antihistamine Rupatadine, presents a compelling subject for further scientific investigation due to its unique dual mechanism of action. Beyond its established efficacy in the management of allergic rhinitis and urticaria, emerging evidence suggests a broader anti-inflammatory potential that warrants exploration for novel therapeutic applications. This technical guide provides an in-depth overview of this compound's pharmacological profile, summarizing key quantitative data from preclinical and clinical studies, detailing relevant experimental protocols, and visualizing its molecular interactions and potential research workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this multifaceted compound.

Introduction

Rupatadine is a long-acting, non-sedating antagonist of both histamine H1 receptors and platelet-activating factor (PAF) receptors.[1][2][3] This dual antagonism distinguishes it from other second-generation antihistamines and underpins its potent anti-allergic and anti-inflammatory effects.[3] Histamine and PAF are key mediators in the pathophysiology of allergic reactions, contributing to symptoms such as itching, swelling, vasodilation, and bronchoconstriction.[3][4] By blocking the action of both mediators, rupatadine offers a more comprehensive approach to managing allergic conditions.[3] Furthermore, preclinical studies have demonstrated that rupatadine inhibits mast cell degranulation and the release of pro-inflammatory cytokines, suggesting a broader modulatory effect on the immune response.[2][5] This guide will delve into the technical details of rupatadine's mechanism of action, its pharmacokinetic and pharmacodynamic properties, and highlight potential avenues for future research.

Mechanism of Action

Rupatadine's therapeutic effects are primarily attributed to its high-affinity inverse agonism of the histamine H1 receptor and its antagonism of the platelet-activating factor (PAF) receptor.

Histamine H1 Receptor Antagonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in the physiological effects of histamine. Rupatadine, as an inverse agonist, not only blocks the binding of histamine but also reduces the basal activity of the H1 receptor, providing a more profound and sustained inhibition of histamine-mediated signaling.

Platelet-Activating Factor (PAF) Receptor Antagonism

The PAF receptor is also a GPCR that couples to Gq, Gi, and G12/13 proteins, leading to a complex downstream signaling cascade. Activation of the PAF receptor results in the activation of phospholipase C and A2, leading to the generation of second messengers and the activation of MAP kinases. This signaling cascade contributes to inflammation, platelet aggregation, and increased vascular permeability. Rupatadine's antagonism of the PAF receptor provides an additional mechanism for its anti-inflammatory effects, which is particularly relevant in the late phase of allergic reactions.

References

- 1. Rupatadine, a dual antagonist of histamine and platelet-activating factor (PAF), attenuates experimentally induced diabetic nephropathy in rats - ProQuest [proquest.com]

- 2. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]

- 4. Rupatadine, a dual antagonist of histamine and platelet-activating factor (PAF), attenuates experimentally induced diabetic nephropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Rufast (Rupatadine) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufast, the brand name for the active compound Rupatadine, is a second-generation, non-sedating antagonist of histamine H1 receptors and platelet-activating factor (PAF) receptors.[1][2][3][4] Clinically, it is primarily used for the symptomatic treatment of seasonal and perennial allergic rhinitis and chronic urticaria.[1][3][4][5] Its dual mechanism of action, targeting both histamine and PAF pathways, makes it a subject of interest for in vitro studies aimed at understanding allergic and inflammatory responses at the cellular level.[1][2] Beyond its receptor antagonist properties, Rupatadine has been shown to possess other anti-allergic capabilities, such as the inhibition of mast cell degranulation and the release of cytokines, notably tumor necrosis factor-alpha (TNF-α), from human mast cells and monocytes.[1][2][3][4]

These application notes provide detailed protocols for utilizing this compound (Rupatadine) in a cell culture setting to investigate its effects on various cellular processes. The following sections outline experimental workflows, data presentation, and visualizations of the relevant signaling pathways.

Mechanism of Action

Rupatadine exerts its effects primarily through two distinct pathways:

-

Histamine H1 Receptor Antagonism: By selectively binding to and blocking the H1 receptor, Rupatadine prevents histamine from inducing pro-inflammatory responses.

-

Platelet-Activating Factor (PAF) Receptor Antagonism: Rupatadine also blocks the PAF receptor, thereby inhibiting PAF-mediated processes such as increased vascular permeability and bronchoconstriction.[1][2]

Additionally, Rupatadine has demonstrated the ability to inhibit the degranulation of mast cells and the subsequent release of inflammatory mediators.[2][3][4]

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound (Rupatadine) on various cell lines. This data is for illustrative purposes to guide experimental design.

Table 1: IC50 Values of this compound (Rupatadine) in Different Cell Lines

| Cell Line | Target | Assay | IC50 (µM) |

| HMC-1 (Human Mast Cell Line) | Histamine Release | ELISA | 15.2 |

| U937 (Human Monocytic Cell Line) | TNF-α Secretion | ELISA | 25.8 |

| HEK293 (transfected with H1R) | Calcium Mobilization | Fluo-4 AM Assay | 8.5 |

| Human Umbilical Vein Endothelial Cells (HUVEC) | PAF-induced ICAM-1 Expression | Flow Cytometry | 12.1 |

Table 2: Effect of this compound (Rupatadine) on Cell Viability

| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | Cell Viability (%) |

| HMC-1 | 24 | 10 | 98.5 |

| 50 | 95.2 | ||

| 100 | 88.7 | ||

| U937 | 24 | 10 | 99.1 |

| 50 | 96.4 | ||

| 100 | 90.3 | ||

| HUVEC | 24 | 10 | 97.8 |

| 50 | 94.5 | ||

| 100 | 85.6 |

Experimental Protocols

Protocol 1: Determination of this compound's Effect on Histamine Release from Mast Cells

Objective: To quantify the inhibitory effect of this compound (Rupatadine) on antigen-induced histamine release from a human mast cell line (e.g., HMC-1).

Materials:

-

HMC-1 cells

-

Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium with 10% FBS)

-

This compound (Rupatadine) stock solution (dissolved in DMSO)

-

Compound 48/80 (or other mast cell degranulating agent)

-

Phosphate Buffered Saline (PBS)

-

Histamine ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed HMC-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound (Rupatadine) in cell culture medium.

-

Remove the culture medium from the wells and wash the cells once with PBS.

-

Add the different concentrations of this compound (Rupatadine) to the wells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO).

-

Induce degranulation by adding Compound 48/80 to a final concentration of 10 µg/mL to all wells except the negative control.

-

Incubate for 30 minutes at 37°C.

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant for histamine quantification.

-

Follow the manufacturer's instructions for the Histamine ELISA kit to determine the concentration of histamine in each sample.

-

Calculate the percentage of histamine release inhibition for each this compound concentration relative to the positive control (Compound 48/80 alone).

Protocol 2: Assessment of this compound's Impact on TNF-α Secretion

Objective: To evaluate the effect of this compound (Rupatadine) on lipopolysaccharide (LPS)-induced TNF-α secretion from a human monocytic cell line (e.g., U937).

Materials:

-

U937 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (Rupatadine) stock solution

-

Lipopolysaccharide (LPS)

-

TNF-α ELISA kit

-

24-well cell culture plates

Procedure:

-

Seed U937 cells in a 24-well plate at a density of 5 x 10^5 cells/well and differentiate with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours if required for the specific U937 subclone.

-

Pre-treat the cells with various concentrations of this compound (Rupatadine) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 6-8 hours.

-

Collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's protocol.

-

Determine the dose-dependent effect of this compound on TNF-α secretion.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

References

Application Notes and Protocols for In Vivo Xenograft Model Studies

Disclaimer: The following application notes and protocols are provided as a representative example for a hypothetical human cancer cell line, referred to as HE-S2. Extensive searches for a publicly documented protocol named "Rufast" did not yield definitive information. Therefore, the data, signaling pathways, and specific experimental details presented here are illustrative and intended to serve as a template for researchers working with established cancer cell lines in xenograft models.

Application Notes

Introduction

In vivo xenograft models are a cornerstone of preclinical cancer research, providing a critical platform for evaluating the efficacy and toxicity of novel therapeutic agents in a living organism.[1] The use of human cancer cell lines, such as the hypothetical HE-S2, allows for the study of tumor growth, metastasis, and response to treatment in an environment that partially mimics the human tumor microenvironment.[1] These models are instrumental in bridging the gap between in vitro discoveries and clinical applications. Patient-derived xenografts (PDXs), which involve implanting patient tumor tissue directly into mice, are also considered valuable as they may better represent tumor heterogeneity.[2][3]

Principle of the HE-S2 Xenograft Model

The HE-S2 xenograft model involves the subcutaneous or orthotopic implantation of cultured HE-S2 human cancer cells into immunocompromised mice.[1] These mice lack a functional immune system, which prevents the rejection of the human cells and allows for the formation of solid tumors.[1][4] This model can be used to assess the anti-tumor activity of various therapeutic interventions by monitoring tumor growth, animal weight, and other relevant endpoints.[1]

Applications in Drug Development

-

Efficacy Testing: Evaluating the in vivo efficacy of small molecule inhibitors, monoclonal antibodies, and other therapeutic modalities against HE-S2 tumors.[2]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlating drug exposure with target modulation and anti-tumor response in the context of the HE-S2 model.[2]

-

Biomarker Discovery and Validation: Identifying and validating predictive and prognostic biomarkers associated with treatment response in HE-S2 xenografts.[1]

Ethical Considerations in Animal Studies

All animal experiments must be conducted in accordance with institutional and national guidelines for the humane treatment of laboratory animals.[5][6] Key ethical principles include the "3Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any pain or distress).[7] Research protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical standards are met.[5][7]

Experimental Protocols

Protocol 1: Subcutaneous HE-S2 Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the HE-S2 cell line.

Materials:

-

HE-S2 human cancer cells

-

RPMI-1640 medium with 10% fetal bovine serum and 1% penicillin-streptomycin

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel or similar basement membrane extract (optional, can improve tumor take rate)

-

Immunocompromised mice (e.g., NOD-SCID, NSG), 6-8 weeks old[4]

-

Syringes and needles (27-gauge)

-

Digital calipers

-

Anesthetics

-

Therapeutic agent and vehicle control

Procedure:

-

Cell Culture: Maintain HE-S2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1]

-

Cell Preparation:

-

When cells reach 80-90% confluency, wash with PBS and detach using trypsin-EDTA.

-

Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in serum-free medium or PBS.[1]

-

(Optional) Mix the cell suspension 1:1 with Matrigel on ice.

-

-

Cell Counting and Viability:

-

Determine the cell number and viability using a hemocytometer and trypan blue exclusion. A viability of >90% is required for implantation.[1]

-

Adjust the cell suspension to a final concentration of 5 x 10^7 cells/mL.

-

-

Implantation:

-

Monitoring:

-

Tumor Staging and Treatment:

-

When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[1]

-

Prepare the therapeutic agent and vehicle control according to the study protocol.[1]

-

Administer the treatment (e.g., intraperitoneal, oral gavage, intravenous) at the specified dose and schedule.[1]

-

-

Endpoint:

-

Continue monitoring tumor growth and body weight throughout the study.

-

Euthanize the animals when tumors reach the maximum size allowed by the IACUC protocol, or if there are signs of significant toxicity (e.g., >20% body weight loss).[2]

-

Collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).[2]

-

Experimental Workflow Diagram

Caption: Workflow for a subcutaneous xenograft study.

Data Presentation

The following tables represent hypothetical data from a study evaluating a novel therapeutic agent in the HE-S2 subcutaneous xenograft model.

Table 1: Mean Tumor Volume (mm³)

| Day | Vehicle Control | Therapeutic Agent (10 mg/kg) |

| 1 | 105.2 ± 10.1 | 104.8 ± 9.8 |

| 4 | 155.6 ± 15.3 | 120.1 ± 11.5 |

| 7 | 240.3 ± 22.8 | 135.7 ± 14.2 |

| 11 | 410.9 ± 45.1 | 150.3 ± 18.9 |

| 14 | 650.1 ± 68.4 | 175.8 ± 25.3 |

| 18 | 980.5 ± 102.7 | 210.4 ± 30.1 |

| 21 | 1450.7 ± 155.2 | 255.9 ± 38.6 |

Data are presented as mean ± standard error of the mean (SEM).

Table 2: Mean Body Weight (g)

| Day | Vehicle Control | Therapeutic Agent (10 mg/kg) |

| 1 | 22.5 ± 0.5 | 22.6 ± 0.4 |

| 4 | 22.8 ± 0.6 | 22.4 ± 0.5 |

| 7 | 23.1 ± 0.5 | 22.1 ± 0.6 |

| 11 | 23.5 ± 0.7 | 21.8 ± 0.7 |

| 14 | 23.8 ± 0.6 | 21.5 ± 0.8 |

| 18 | 24.1 ± 0.8 | 21.2 ± 0.9 |

| 21 | 24.3 ± 0.7 | 21.0 ± 1.0 |

Data are presented as mean ± standard error of the mean (SEM).

Signaling Pathway Visualization

Many cancer cell lines exhibit dysregulation in key signaling pathways that control cell growth, proliferation, and survival.[10] The diagram below illustrates a simplified, hypothetical signaling cascade that could be targeted by a therapeutic agent in the HE-S2 model. It depicts the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are commonly altered in cancer.[10][11]

Hypothetical HE-S2 Signaling Pathway

Caption: Key oncogenic signaling pathways in cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 5. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]

- 6. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ichor.bio [ichor.bio]

- 8. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 9. researchgate.net [researchgate.net]

- 10. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Rufast (Rupatadine) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufast, with the active ingredient Rupatadine, is a second-generation, non-sedating antihistamine distinguished by its dual mechanism of action as a histamine H1 receptor antagonist and a platelet-activating factor (PAF) receptor antagonist.[1][2][3] This unique pharmacological profile makes it a valuable compound for preclinical research in allergic and inflammatory conditions. These application notes provide a summary of recommended dosages, experimental protocols, and the underlying signaling pathways for the use of Rupatadine in various animal models, based on published preclinical studies.

Data Presentation: Recommended Dosage of Rupatadine in Animal Models

The following tables summarize the effective doses of Rupatadine administered in different animal models for various research applications. Dosages are provided for both oral (p.o.) and intravenous (i.v.) routes of administration.

Table 1: Effective Doses of Rupatadine for Antihistamine and Anti-PAF Activity

| Animal Model | Effect Measured | Route of Administration | Effective Dose (ID50) | Reference |

| Rat | Inhibition of Histamine-induced Hypotension | Intravenous (i.v.) | 1.4 mg/kg | [4][5] |

| Inhibition of PAF-induced Hypotension | Intravenous (i.v.) | 0.44 mg/kg | [4][5][6] | |

| Guinea Pig | Inhibition of Histamine-induced Bronchoconstriction | Intravenous (i.v.) | 113 µg/kg | [4][5] |

| Inhibition of PAF-induced Bronchoconstriction | Intravenous (i.v.) | 9.6 µg/kg | [4][5] | |

| Mouse | Inhibition of PAF-induced Mortality | Intravenous (i.v.) | 0.31 mg/kg | [4][5] |

| Inhibition of PAF-induced Mortality | Oral (p.o.) | 3.0 mg/kg | [4][5] | |

| Inhibition of Endotoxin-induced Mortality | Intravenous (i.v.) | 1.6 mg/kg | [4][5] | |

| Dog | Inhibition of Histamine- and PAF-induced Vascular Permeability | Oral (p.o.) | 1 mg/kg (42% and 34% inhibition at 26h) | [4][5] |

Table 2: Dosages of Rupatadine Used in Specific Disease Models and Safety Studies

| Animal Model | Study Type | Route of Administration | Dosage | Key Findings | Reference |

| Mouse | Chronic Asthma Model | Oral (p.o.) | 3 mg/kg/day | No significant effect on histopathology. | [7] |

| Chronic Asthma Model | Oral (p.o.) | 30 mg/kg/day | Significantly thinner basement membrane and subepithelial smooth muscle layer. | [7] | |

| Mouse | Safety/CNS Effects | Oral (p.o.) | 100 mg/kg | No modification of spontaneous motor activity or prolongation of barbiturate-sleeping time. | [4][5] |

| Rat, Guinea Pig, Dog | Cardiovascular Safety | Not specified | >100 times the clinical dose (10 mg) | No effect on ECG parameters, blood pressure, or heart rate. | [1][6][8] |

| Rat | Fertility Study | Not specified | 120 mg/kg/day | Significant reduction in male and female fertility. | [8] |

Experimental Protocols

Protocol 1: Evaluation of Anti-Allergic Activity in a Murine Model of Chronic Asthma

This protocol is based on a study investigating the effect of Rupatadine on lung histopathology in a murine model of chronic asthma.[7]

1. Animals:

-

BALB/c mice.

2. Materials:

-

Ovalbumin (OVA)

-

Rupatadine

-

Saline (placebo)

-

Dexamethasone (positive control)

-

Gavage needles

3. Experimental Groups (n=7 per group):

-

Group I (Control): No sensitization or challenge.

-

Group II (Placebo): Sensitized and challenged with OVA, treated with saline.

-

Group III (Dexamethasone): Sensitized and challenged with OVA, treated with Dexamethasone (1 mg/kg/day).

-

Group IV (Low-Dose Rupatadine): Sensitized and challenged with OVA, treated with Rupatadine (3 mg/kg/day).

-

Group V (High-Dose Rupatadine): Sensitized and challenged with OVA, treated with Rupatadine (30 mg/kg/day).

4. Sensitization and Challenge Procedure:

-

Sensitize mice in Groups II-V with intraperitoneal injections of OVA.

-

Subsequently, challenge the sensitized mice with aerosolized OVA to induce an asthmatic phenotype.

5. Treatment Administration:

-

Administer Rupatadine, Dexamethasone, or saline once daily via oral gavage.

6. Endpoint Analysis:

-

24 hours after the final treatment, sacrifice the animals.

-

Collect lung tissue for histopathological evaluation using light and electron microscopy.

-

Assess parameters such as basement membrane thickness, subepithelial smooth muscle layer thickness, and epithelial thickness.

Protocol 2: Assessment of in vivo Anti-PAF and Antihistamine Activity

This protocol is a general guideline based on reported in vivo studies assessing the dual antagonistic activity of Rupatadine.[4][5]

1. Animals:

-

Normotensive rats or guinea pigs.

2. Materials:

-

Rupatadine

-

Platelet-Activating Factor (PAF)

-

Histamine

-

Anesthetic agent

-

Intravenous catheterization equipment

-

Blood pressure transducer (for hypotension model) or pneumotachograph (for bronchoconstriction model)

3. Experimental Procedure (Hypotension Model in Rats):

-

Anesthetize the rats and insert an intravenous catheter for drug administration and a blood pressure transducer for continuous monitoring.

-

Administer a baseline intravenous injection of either histamine or PAF to induce hypotension and record the response.

-

Administer varying doses of Rupatadine intravenously.

-

After a set time, re-challenge the animals with the same dose of histamine or PAF and record the hypotensive response.

-

Calculate the ID50 (the dose of Rupatadine that causes 50% inhibition of the agonist-induced response).

4. Experimental Procedure (Bronchoconstriction Model in Guinea Pigs):

-

Anesthetize the guinea pigs and set up equipment to measure airway resistance.

-

Induce bronchoconstriction with an intravenous injection of histamine or PAF and measure the response.

-

Administer varying doses of Rupatadine intravenously.

-

After a set time, re-challenge with histamine or PAF and measure the bronchoconstrictor response.

-

Calculate the ID50.

Mandatory Visualization

Caption: Rupatadine's dual antagonism of H1 and PAF receptors.

References

- 1. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rupatadine in allergic rhinitis and chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rupatadine for the treatment of allergic rhinitis and urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. dustri.com [dustri.com]

- 7. The effect of rupatadine on lung histopathology in a murine model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mims.com [mims.com]

Application Notes and Protocols for Protein Interaction Studies: The Case of "Rufast"

Initial investigation into "Rufast" as a tool or methodology for protein interaction studies has revealed no specific technology or protocol under this name within publicly available scientific literature and resources. Search results primarily identify "this compound" as the brand name for Rupatadine Fumarate, an antihistamine medication used to treat allergies.[1][2][3] Additional, unrelated findings include a software library "this compound" for medical imaging and an insecticide product.[4][5]